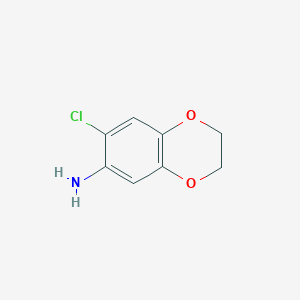
7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine” is a chemical compound with the linear formula C8H8ClNO2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-Alkyl/Aralkyl-N-(2,3-Dihydro-1,4-Benzodioxin-6-YL)-4-Bromobenzenesulfonamides was achieved by reacting 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C8H8ClNO2 . The compound has a molecular weight of 185.611 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 185.611 and a linear formula of C8H8ClNO2 .Applications De Recherche Scientifique
Antimicrobial and Antifungal Agents
One significant application of 7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine is in the synthesis of compounds with promising antimicrobial and antifungal activities. Abbasi et al. (2020) described the synthesis of various acetamide derivatives starting from this compound, which showed suitable antibacterial and antifungal potential with low hemolytic activity, indicating their potential as safer antimicrobial agents (Abbasi et al., 2020). Another study by the same group reported the synthesis of oxadiazole derivatives with potent antibacterial activity, further highlighting the versatility of this compound in generating bioactive molecules (Abbasi et al., 2022).
Anti-diabetic Agents
The compound has also been utilized in synthesizing new derivatives with anti-diabetic potentials. Abbasi et al. (2023) synthesized a series of acetamide derivatives, which were evaluated for their α-glucosidase inhibitory activities, showcasing weak to moderate inhibitory activities against α-glucosidase enzyme, a key target in managing type-2 diabetes (Abbasi et al., 2023).
Anticonvulsant Activity
In the realm of neuropharmacology, this compound has served as a foundation for synthesizing compounds with potential anticonvulsant activities. Arustamyan et al. (2019) detailed the synthesis of amino amides and amino esters based on this compound, which were tested for their anticonvulsant activities, providing a new avenue for developing treatments for epilepsy (Arustamyan et al., 2019).
Alzheimer's Disease and Type-2 Diabetes Therapeutic Agents
Moreover, this compound has been investigated for its potential in treating neurodegenerative diseases and diabetes. Abbasi et al. (2019) synthesized derivatives that exhibited moderate inhibitory potential against acetylcholinesterase, an enzyme target in Alzheimer's disease treatment, and α-glucosidase, indicating their potential application in managing Alzheimer's disease and type-2 diabetes (Abbasi et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
6-chloro-2,3-dihydro-1,4-benzodioxin-7-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4H,1-2,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWFWTIQKGSLGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-{2-[(3-bromo-5-fluorophenyl)methyl]-3-hydroxypropyl}carbamate](/img/structure/B2610776.png)
![2-Chloro-N-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridin-3-yl)methyl]propanamide](/img/structure/B2610778.png)
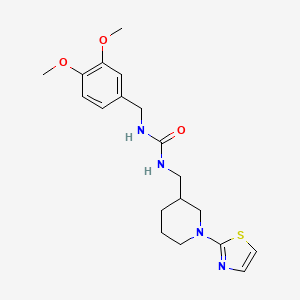
![2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2610782.png)
![N-(2,2-dimethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide](/img/structure/B2610783.png)
![Ethyl 4-(4-methylphenyl)-2-oxo-6-[(phenylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2610784.png)

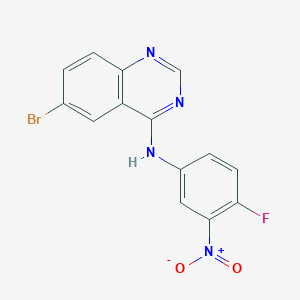
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2610787.png)
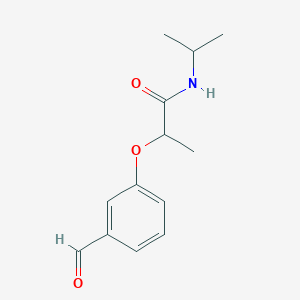

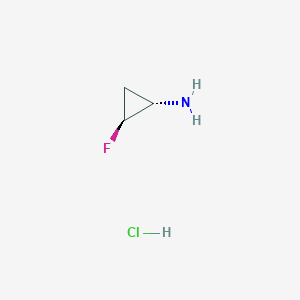

![N-(4-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}phenyl)acetamide](/img/structure/B2610796.png)